molecular formula C22H32O3 B593927 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid CAS No. 90780-55-5

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid

Cat. No.: B593927
CAS No.: 90780-55-5
M. Wt: 344.5 g/mol
InChI Key: OZXAIGIRPOOJTI-VLGMZSPHSA-N
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Description

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is a hydroxylated derivative of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. This compound is characterized by the presence of six double bonds and a hydroxyl group at the 7th position. It is a member of the very long-chain fatty acids and plays a significant role in various biological processes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid may interact with various enzymes, proteins, and other biomolecules. For instance, it is generally formed in the cytoplasm from very long acyl groups synthesized by fatty acid synthases or obtained from the diet .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to play a major anti-inflammatory role, preventing LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under mild conditions. Chemical hydroxylation, on the other hand, may involve the use of reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the synthesis and the specificity required for the hydroxylation process. advancements in biotechnological methods, such as microbial fermentation and enzymatic catalysis, are being explored to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex lipids and as a model compound for studying lipid oxidation and hydroxylation reactions.

    Biology: Investigated for its role in cellular signaling and membrane fluidity.

    Medicine: Explored for its potential anti-inflammatory and neuroprotective effects, particularly in the context of neurodegenerative diseases and cardiovascular health.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct biochemical properties and biological activities. Its specific hydroxylation pattern allows it to interact differently with enzymes and receptors compared to other hydroxylated derivatives of docosahexaenoic acid .

Properties

CAS No.

90780-55-5

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,8Z,10Z,13Z,16Z,19Z)-7-hydroxydocosa-4,8,10,13,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,18,21,23H,2,5,8,11,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-14-,18-15-

InChI Key

OZXAIGIRPOOJTI-VLGMZSPHSA-N

SMILES

CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C=C/C(C/C=C\CCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O

Synonyms

7-hydroxy Docosahexaenoic Acid; (±)7-HDoHE

Origin of Product

United States

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